Cilazaprilat-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cilazaprilat-d5 is a deuterium-labeled derivative of Cilazaprilat, which is an active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Cilazapril . Deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, which can affect the pharmacokinetic and metabolic profiles of the compound .
准备方法
The synthesis of Cilazaprilat-d5 involves the incorporation of deuterium into the Cilazaprilat molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents . The industrial production of this compound typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Hydrolysis: Conversion of the deuterated precursor into this compound through hydrolysis reactions.
Purification: Isolation and purification of the final product using techniques such as chromatography.
化学反应分析
Cilazaprilat-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
Cilazaprilat-d5 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent tracer for quantitation during drug development . Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Bioequivalence Studies: Used in comparing the bioavailability of different drug formulations.
作用机制
Cilazaprilat-d5, like Cilazaprilat, inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . By inhibiting this enzyme, this compound reduces the production of angiotensin II, leading to decreased vasoconstriction and reduced blood pressure . This mechanism involves the binding of this compound to the active site of ACE, blocking its activity .
相似化合物的比较
Cilazaprilat-d5 is unique due to its deuterium labeling, which distinguishes it from other ACE inhibitors. Similar compounds include:
Cilazapril: The parent compound, which is a prodrug converted to Cilazaprilat in the body.
Enalaprilat: Another ACE inhibitor with a similar mechanism of action but different chemical structure.
Lisinopril: An ACE inhibitor that is not a prodrug and is active in its administered form.
This compound’s uniqueness lies in its deuterium labeling, which can provide insights into the pharmacokinetics and metabolism of the compound, making it valuable for research purposes .
属性
分子式 |
C20H27N3O5 |
---|---|
分子量 |
394.5 g/mol |
IUPAC 名称 |
(4S,7R)-7-[[(1R)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid |
InChI |
InChI=1S/C20H27N3O5/c24-18-15(8-4-12-22-13-5-9-17(20(27)28)23(18)22)21-16(19(25)26)11-10-14-6-2-1-3-7-14/h1-3,6-7,15-17,21H,4-5,8-13H2,(H,25,26)(H,27,28)/t15-,16-,17+/m1/s1/i1D,2D,3D,6D,7D |
InChI 键 |
UVAUYSRYXACKSC-ZATIPLLMSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@H](C(=O)O)N[C@@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O)[2H])[2H] |
规范 SMILES |
C1CC(C(=O)N2C(CCCN2C1)C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。